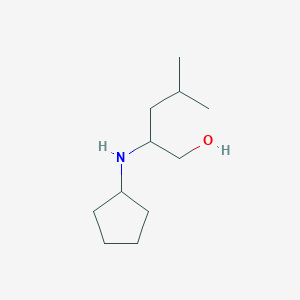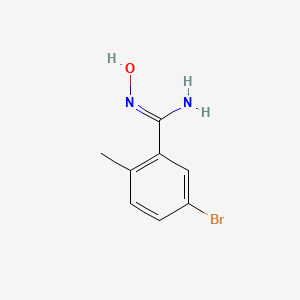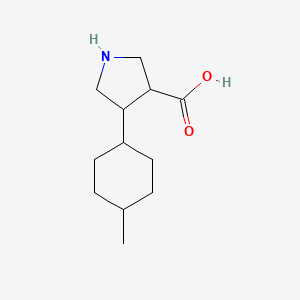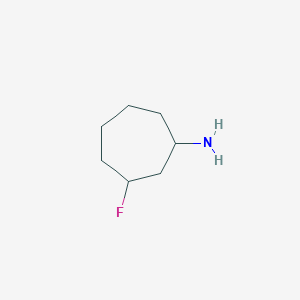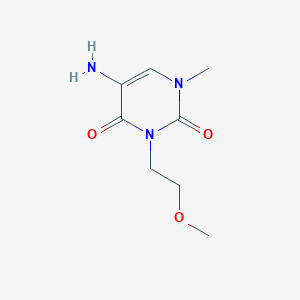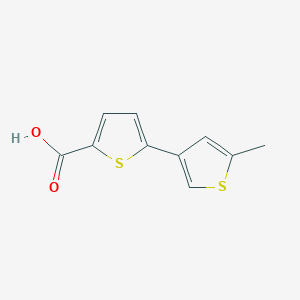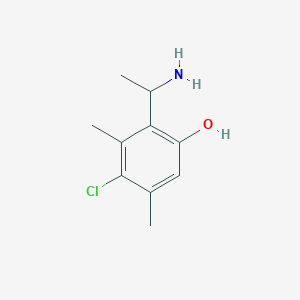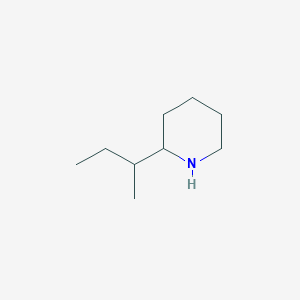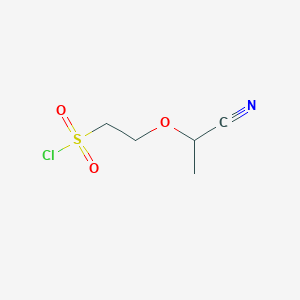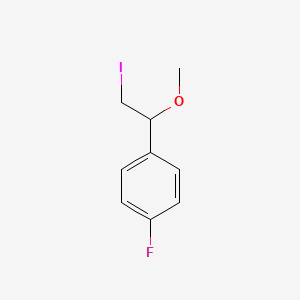
1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10FIO. This compound is characterized by the presence of a fluorine atom, an iodine atom, and a methoxyethyl group attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution occurs without unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of microreactor systems has been explored to enhance the synthesis process by improving mass and heat transfer .
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene involves its participation in various chemical reactions. In electrophilic aromatic substitution, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the substituted product. The presence of the fluorine and iodine atoms influences the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-iodobenzene: Similar structure but lacks the methoxyethyl group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methoxyethyl group.
2-Fluoro-4-iodo-1-(1-methoxyethyl)benzene: Similar structure but with different substitution positions.
Uniqueness
1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene is unique due to the presence of both fluorine and iodine atoms along with a methoxyethyl group. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H10FIO |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
1-fluoro-4-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10FIO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6H2,1H3 |
Clave InChI |
VTWJXGQYYKJNPH-UHFFFAOYSA-N |
SMILES canónico |
COC(CI)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


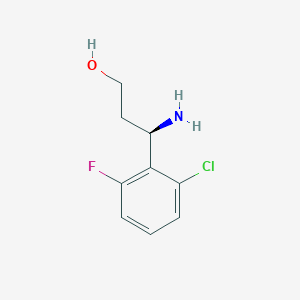
![3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13303367.png)
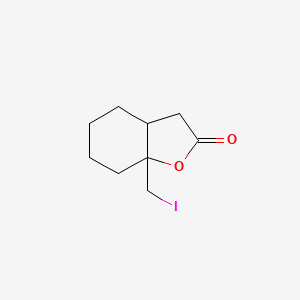
![1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303373.png)
